molecular formula C10H13F2NO B1481187 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine CAS No. 2098069-14-6

2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine

Cat. No. B1481187
CAS RN: 2098069-14-6
M. Wt: 201.21 g/mol
InChI Key: MKMJYTDKJBBIFL-UHFFFAOYSA-N
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Description

2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine, commonly referred to as DMFMEA, is a fluorinated amine compound used in a variety of scientific research applications. It is synthesized from 2-chloro-N-methylethan-1-amine and 2-(2-(difluoromethyl)phenoxy)acetic acid, and is a useful reagent for the synthesis of other compounds due to its excellent solubility in organic solvents and its low toxicity. Its chemical structure consists of an amine group and a phenoxy group, which are linked by a methylene bridge.

Scientific Research Applications

Synthesis of Bioactive Natural Products

The compound is utilized as a building block in the synthesis of bioactive natural products. Its unique structure allows for the creation of complex molecules with potential therapeutic effects, including anti-tumor and anti-inflammatory properties .

Development of Conducting Polymers

Due to its phenolic structure, it serves as a precursor in the development of conducting polymers. These polymers have significant applications in electronics and materials science, particularly in creating flexible electronic devices .

Production of Plastics and Adhesives

This compound improves the thermal stability and flame resistance of materials. It’s widely used in the production of plastics and adhesives , enhancing their performance and durability .

Coatings Industry

In the coatings industry, it acts as an antioxidant and ultraviolet absorber . This helps in prolonging the life of coatings by protecting them from oxidative and UV damage .

Flame Retardants

The compound’s ability to resist high temperatures makes it an ideal choice for use as a flame retardant . It’s incorporated into various materials to reduce flammability and increase safety standards .

Pharmaceutical Relevance

Recent advances in difluoromethylation processes have highlighted the importance of compounds like 2-(2-(difluoromethyl)phenoxy)-N-methylethan-1-amine in pharmaceuticals. They are key in the site-selective installation of difluoromethyl groups onto large biomolecules, which is crucial for the development of new medications .

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body . The specific targets and their roles would depend on the chemical structure and properties of the compound.

Mode of Action

It’s known that similar compounds can interact with their targets in a variety of ways, such as inhibiting enzyme activity or modulating receptor function . The compound’s interaction with its targets can lead to changes in cellular processes and physiological responses.

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects on cellular functions and processes . The exact pathways and their downstream effects would depend on the compound’s targets and mode of action.

Pharmacokinetics

Similar compounds are known to be metabolized in the body, affecting their bioavailability . The specific ADME properties and their impact on bioavailability would depend on the compound’s chemical properties and how it interacts with the body’s physiological systems.

Result of Action

The compound’s interaction with its targets can lead to changes in cellular processes and physiological responses . The specific effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects.

Action Environment

Factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds . The specific influences would depend on the compound’s chemical properties and how it interacts with the environment.

properties

IUPAC Name

2-[2-(difluoromethyl)phenoxy]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5,10,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMJYTDKJBBIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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